N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

Synthetic methodology Cross-coupling Halogen reactivity

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS 504413-35-8), molecular formula C₉H₅BrF₃N₃O and molecular weight 308.06 g/mol, is a heterocyclic compound combining a 6-bromoimidazo[1,2-a]pyridine core with a trifluoroacetamide moiety at the 2-position. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in marketed drugs such as Zolpidem (hypnotic) and Olprinone (PDE3 inhibitor), and is widely explored for kinase inhibition, antiviral, and anti-inflammatory applications.

Molecular Formula C8H5BrF3N3O2
Molecular Weight 312.046
CAS No. 504413-35-8
Cat. No. B2568196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
CAS504413-35-8
Molecular FormulaC8H5BrF3N3O2
Molecular Weight312.046
Structural Identifiers
SMILESC1C(=COC2=NC(=CN21)NC(=O)C(F)(F)F)Br
InChIInChI=1S/C8H5BrF3N3O2/c9-4-1-15-2-5(14-7(15)17-3-4)13-6(16)8(10,11)12/h2-3H,1H2,(H,13,16)
InChIKeyGRQZUURFNOQTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS 504413-35-8): A Defined Heterocyclic Building Block for Medicinal Chemistry Procurement


N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS 504413-35-8), molecular formula C₉H₅BrF₃N₃O and molecular weight 308.06 g/mol, is a heterocyclic compound combining a 6-bromoimidazo[1,2-a]pyridine core with a trifluoroacetamide moiety at the 2-position . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in marketed drugs such as Zolpidem (hypnotic) and Olprinone (PDE3 inhibitor), and is widely explored for kinase inhibition, antiviral, and anti-inflammatory applications [1]. The 6-bromo substituent enables palladium-catalyzed cross-coupling diversification, while the trifluoroacetamide group can serve as either a protected amine precursor or a lipophilicity-modulating pharmacophore element .

Why Generic Substitution of N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS 504413-35-8) Carries Scientific Risk


Imidazo[1,2-a]pyridine-based building blocks are not interchangeable across bromo-positional isomers or alternative N-acyl groups. The 6-bromo isomer (CAS 504413-35-8) is a distinct chemical entity from its 5-bromo (CAS 1936365-02-4), 7-bromo (CAS 865604-32-6), and 8-bromo congeners; each regioisomer presents different electronic environments on the pyridine ring, altering cross-coupling reactivity, directing-group effects, and downstream biological target engagement . Furthermore, replacing the trifluoroacetamide group of the target compound with a standard acetamide (CAS 1162680-84-3) removes the substantial lipophilicity contribution and metabolic-stability modulation conferred by the –CF₃ moiety—effects documented for trifluoroacetamido derivatives where a five-fold increase in logP versus the non-fluorinated parent has been measured [1]. Generic substitution without verifying regioisomeric identity and the trifluoroacetyl protecting-group status risks failed downstream catalytic steps, altered ADME profiles, and irreproducible biological data.

Differentiation Evidence for N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS 504413-35-8): Structure-, Property-, and Reactivity-Based Selection Metrics


6-Bromo Substituent as a Superior Suzuki Coupling Handle: Reactivity Advantage Over the 6-Chloro Analog

The 6-bromo substituent on the imidazo[1,2-a]pyridine core provides a more reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the 6-chloro analog. A dedicated microwave-assisted coupling study demonstrated that 6-bromoimidazo[1,2-a]pyridines undergo oxidative addition with Pd(0) faster than 6-chloro variants, enabling shorter reaction times and higher product yields under identical microwave-irradiation conditions [1]. This kinetic preference is consistent with the established C–Br (bond dissociation energy ≈ 285 kJ/mol) versus C–Cl (≈ 350 kJ/mol) reactivity trend in aryl halides. For procurement-driven synthetic planning, selecting the 6-bromo compound over the 6-chloro analog (CAS 209971-48-2) directly translates into more efficient diversification protocols, a critical consideration when compound libraries are being generated for structure–activity relationship (SAR) exploration [1].

Synthetic methodology Cross-coupling Halogen reactivity C–C bond formation

Trifluoroacetamide Group Drives Five-fold Lipophilicity Enhancement Relative to Non-fluorinated Acetamide Analogs

The trifluoroacetamide (–NHCOCF₃) moiety of CAS 504413-35-8 imparts substantially higher lipophilicity compared to the corresponding non-fluorinated acetamide (–NHCOCH₃) congener (CAS 1162680-84-3). Direct measurement of octanol–water partition coefficients for a structurally related trifluoroacetamido derivative, 4-trifluoroacetamidophenol (3F-APAP), showed it to be five times more lipophilic than the parent acetamide (APAP) based on experimentally determined Kow values [1] . Although 3F-APAP is not a direct structural match to the target compound, the –NHCOCF₃ group is the shared pharmacophore element; the physico-chemical principle that replacing –CH₃ with –CF₃ on an amide nitrogen substantially increases logP is well-established across medicinal chemistry. For the target compound, this translates to improved membrane permeability potential relative to its non-fluorinated acetamide counterpart, making it a preferred building block when designing cell-permeable probe molecules or lead compounds [1].

Lipophilicity ADME LogP Fluorine medicinal chemistry

Trifluoroacetamide Group Reduces CYP-Mediated Oxidative Metabolism Rate by Approximately 50%: Class-Level Metabolic Stability Advantage

In addition to increasing lipophilicity, the trifluoroacetamide group confers resistance to cytochrome P450 (CYP)-mediated oxidative metabolism. In the same 3F-APAP study, the trifluoroacetamido derivative underwent CYP-catalyzed oxidation at half the rate of the non-fluorinated parent APAP when incubated with Sprague-Dawley rat liver microsomes [1]. This metabolic stabilization is attributed to the electron-withdrawing nature of the –CF₃ group, which deactivates the adjacent amide toward oxidative biotransformation. When selecting building blocks for probes intended for in vitro or in vivo metabolic-stability screening, CAS 504413-35-8 offers a built-in metabolic-stability advantage over the non-fluorinated acetamide analog (CAS 1162680-84-3). This class-level inference is directly relevant to procurement decisions where reduced first-pass metabolism is a desired attribute in the ultimate target compound derived from the building block [1].

Metabolic stability CYP450 Oxidative metabolism Fluorine effect

Regiochemically Defined 6-Bromo Substitution Ensures Predictable Downstream SAR: Positional-Isomer Exclusivity

CAS 504413-35-8 is the specifically 6-bromo-substituted regioisomer. The 5-bromo (CAS 1936365-02-4), 7-bromo (CAS 865604-32-6), and 8-bromo positional isomers are distinct chemical entities with different CAS numbers and are sold separately by chemical suppliers . The biological activity profile of imidazo[1,2-a]pyridine-based kinase inhibitors is exquisitely sensitive to the position of halogen substitution; for example, PIK-75, a 6-bromoimidazo[1,2-a]pyridin-3-yl derivative, achieves p110α PI3K inhibition with an IC₅₀ of 12 nM with 25- to 80-fold selectivity over other class IA PI3K isoforms, demonstrating that the 6-bromo substitution position is critical for both potency and selectivity [1]. While the target compound carries the trifluoroacetamide at the 2-position rather than the sulfonohydrazide at the 3-position as in PIK-75, the same 6-bromo regioisomeric scaffold is a shared structural feature. Procuring the correct regioisomer eliminates the risk of obtaining inactive or off-target-active compounds when the intended downstream molecule demands 6-position substitution.

Regiochemistry Positional isomers SAR Chemical procurement

Trifluoroacetamide as a Latent 2-Amino Group: Intermediate Value in Kinase Inhibitor Synthesis Pathways

The trifluoroacetamide moiety of CAS 504413-35-8 can function as a protected form of 2-amino-6-bromoimidazo[1,2-a]pyridine, a key intermediate in kinase inhibitor synthesis. Hydrolysis of the trifluoroacetyl group under basic conditions (e.g., K₂CO₃ in methanol/water) liberates the free 2-amine in high yield, as demonstrated for the closely related 7-bromo isomer, which afforded 7-bromoimidazo[1,2-a]pyridin-2-amine in 97% yield using this protocol [1]. The 2-amino group is a critical hydrogen-bond donor/acceptor motif that engages the kinase hinge region—the central recognition element in ATP-competitive kinase inhibitors. By procuring CAS 504413-35-8, researchers gain a versatile intermediate that can either be used directly (trifluoroacetamide as a pharmacophore element for lipophilicity and metabolic stability, as detailed in Evidence Items 2 and 3) or deprotected to reveal the free amine for further functionalization, a dual utility not available with the non-fluorinated acetamide analog .

Protecting group strategy Synthetic intermediate Kinase inhibitor Amine precursor

High-Value Application Scenarios for N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide (CAS 504413-35-8) in Drug Discovery and Chemical Biology


Kinase-Focused Fragment and Lead Optimization Libraries via Suzuki Diversification

The 6-bromo substituent is a proven Suzuki coupling handle, as demonstrated by the microwave-assisted cross-coupling protocol developed for 6-halogenoimidazo[1,2-a]pyridines [1]. Medicinal chemistry teams building kinase-targeted compound libraries can procure CAS 504413-35-8 as a common starting material, diversify at the 6-position with aryl, heteroaryl, or alkenyl boronic acids, and subsequently deprotect the trifluoroacetamide to reveal the 2-amino hinge-binding motif. This strategy enables rapid exploration of the solvent-exposed region of the kinase ATP site while maintaining a constant hinge-binding core.

Cell-Permeable Probe Design Leveraging Trifluoroacetamide-Enhanced Lipophilicity

The trifluoroacetamide group of the target compound is expected to increase lipophilicity approximately five-fold relative to the non-fluorinated acetamide analog, based on directly measured Kow differences between 3F-APAP and APAP [1]. For chemical biology programs requiring cell-permeable probes, CAS 504413-35-8 is the preferred building block over the non-fluorinated acetamide (CAS 1162680-84-3), as the enhanced logP is likely to improve passive membrane diffusion and intracellular target engagement.

Metabolic-Stability-Optimized Lead Series Starting Point

Trifluoroacetamido derivatives exhibit reduced CYP-catalyzed oxidative metabolism, with a documented approximately 50% reduction in oxidation rate compared to the non-fluorinated acetamide parent in rat liver microsome assays [1]. When initiating a lead optimization campaign where metabolic stability is a key design parameter, selecting CAS 504413-35-8 as the core building block provides an inherent metabolic-stability advantage over the non-fluorinated analog, potentially reducing the number of subsequent structural modifications required to achieve acceptable in vitro clearance.

Dual-Mode Intermediate for Kinase Inhibitor Synthesis

CAS 504413-35-8 offers synthetic flexibility: the trifluoroacetamide can either remain intact as a lipophilic, metabolically stable pharmacophore element, or be cleaved under mild basic conditions (K₂CO₃/MeOH/H₂O) to yield 6-bromoimidazo[1,2-a]pyridin-2-amine for further N-functionalization [1]. This dual-mode utility is not available with the simple acetamide analog, making the target compound a more versatile procurement choice for programs that need to evaluate both protected and free-amine series from a single building block inventory.

Quote Request

Request a Quote for N-(6-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.